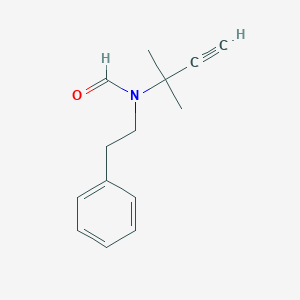
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide is an organic compound characterized by its unique structure, which includes a formamide group attached to a 2-methylbut-3-yn-2-yl and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide typically involves the reaction of 2-methylbut-3-yn-2-amine with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)acetamide
- N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)benzamide
- N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)propionamide
Uniqueness
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54044-08-5 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide |
InChI |
InChI=1S/C14H17NO/c1-4-14(2,3)15(12-16)11-10-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 |
InChI Key |
HNRUKGPEQLCBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N(CCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
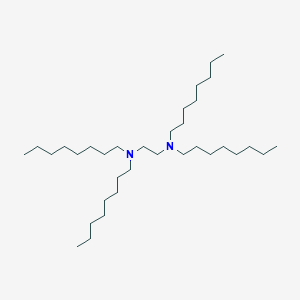
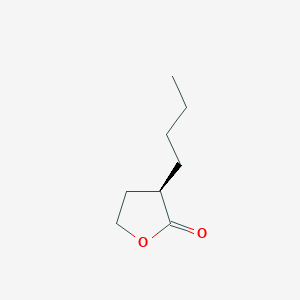
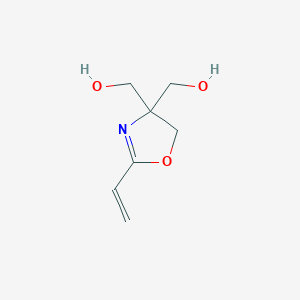
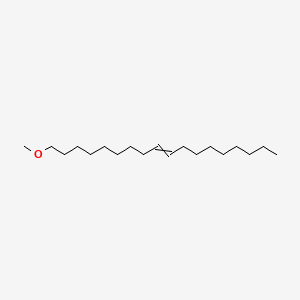
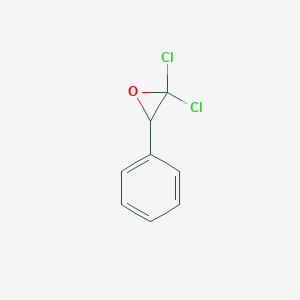
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)



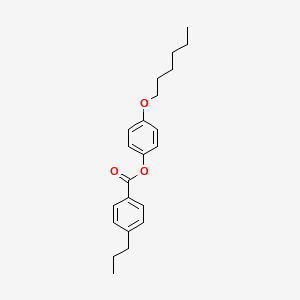
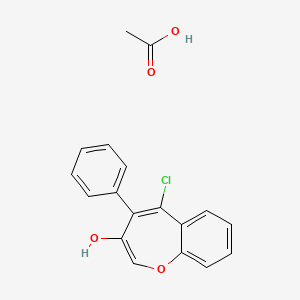
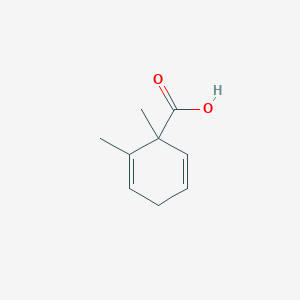
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
